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Benzyl 1H-imidazole-1-carboxylate

Cat. No.: B12497886
M. Wt: 202.21 g/mol
InChI Key: WELVGBLTIYSHFZ-UHFFFAOYSA-N
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Description

General Significance of Imidazole (B134444) Ring Systems in Organic Synthesis and Functional Materials

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. biomedres.uswiserpub.comderpharmachemica.comirjmets.commdpi.com First synthesized by Heinrich Debus in 1858, this small molecule possesses a remarkable chemical complexity and versatility that makes it a privileged structure in the development of new molecules. biomedres.usmdpi.com Its amphoteric nature, meaning it can act as both an acid and a base, along with its aromaticity, contributes to its stability and diverse reactivity. numberanalytics.comnih.gov

In the realm of organic synthesis , the imidazole nucleus is a versatile building block for constructing more complex molecules. biomedres.usrsc.org Its ability to be functionalized at various positions allows for the creation of a wide array of derivatives with tailored properties. nih.govbeilstein-journals.org Imidazole and its derivatives are often employed as catalysts, ligands for transition metals, and protecting groups in multi-step syntheses. numberanalytics.comrsc.org

The significance of imidazole extends profoundly into medicinal chemistry . The imidazole moiety is a key component of many biologically active compounds and approved drugs. biomedres.uswiserpub.com It is found in the essential amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. nih.govrsc.org The antihistamine drug cimetidine, a blockbuster in its time, features an imidazole core, highlighting the therapeutic potential of this heterocyclic system. biomedres.us Imidazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. biomedres.usmdpi.com

In the field of functional materials , imidazole derivatives are increasingly being explored for a variety of applications. derpharmachemica.com Their unique properties, such as high thermal stability and ionic conductivity, make them suitable for creating advanced materials like imidazole-based polymers. derpharmachemica.com Furthermore, imidazole-functionalized surfaces are being developed for applications in catalysis and chemical sensing. derpharmachemica.com The ability of the imidazole ring to coordinate with metal ions has led to the development of metal-organic frameworks (MOFs) with potential uses in gas capture and storage, including CO2 capture. derpharmachemica.com

Contextualization of Carbamate (B1207046) and Carboxylate Functionalities within Imidazole Chemistry

The introduction of carbamate and carboxylate functionalities onto the imidazole ring significantly expands its synthetic utility and modulates its chemical properties. These functional groups are not merely passive additions; they actively participate in and influence the reactivity of the imidazole system.

Carbamates , which can be considered hybrids of amides and esters, are a crucial functional group in medicinal chemistry and organic synthesis. nih.govnih.gov When attached to an imidazole, typically at the N-1 position to form an N-alkoxycarbonylimidazole, they serve as valuable intermediates. These compounds are effective acylating and carboxylating agents. For instance, methyl 1H-imidazole-1-carboxylate is a reagent used for the chemoselective esterification of carboxylic acids, offering a safer alternative to reagents like diazomethane. enamine.net The carbamate functionality can also act as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions of the ring. nih.gov Furthermore, the stability and cell permeability of carbamates make them attractive for designing prodrugs. nih.govnih.gov

Carboxylates , the conjugate bases of carboxylic acids, introduce a highly polar and reactive handle onto the imidazole scaffold. guidechem.com 1H-Imidazole-4-carboxylic acid, for example, is a versatile building block in the synthesis of functionalized imidazole derivatives. guidechem.com The carboxyl group can be readily converted into other functional groups such as esters, amides, or acyl chlorides, providing a gateway to a diverse range of molecular architectures. guidechem.com Imidazole-carboxylate ligands are also extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs), where they can influence the structure and properties of the resulting materials. mdpi.com The combination of the nitrogen-containing imidazole ring and the oxygen-rich carboxylate group allows for the creation of materials with interesting proton conductivity and catalytic properties. mdpi.com

The interplay between the imidazole ring and these functionalities is a key area of research. For instance, imidazolium (B1220033) carboxylates, which are zwitterionic species, have been developed as efficient N-heterocyclic carbene (NHC) transfer agents, finding applications in organometallic catalysis. acs.org

Overview of Benzyl (B1604629) 1H-imidazole-1-carboxylate as a Synthetic Intermediate or Reagent

Benzyl 1H-imidazole-1-carboxylate is a specific example of an N-alkoxycarbonylimidazole that serves as a valuable synthetic intermediate. This compound incorporates a benzyl group attached to the carboxylate oxygen, which can influence its reactivity and provide a handle for further transformations.

The synthesis of N-acylimidazoles, a class of compounds to which this compound belongs, can be achieved through various methods. One common approach involves the reaction of an imidazole with a suitable acylating agent, such as a chloroformate or a carboxylic anhydride (B1165640) in the presence of a base. google.comgoogle.com Specifically, the synthesis of benzyl 2-(1H-imidazol-1-yl)acetate, a related structure, has been reported via the reaction of imidazole with benzyl 2-chloroacetate. sciforum.net

As a synthetic reagent, this compound can be utilized in several ways. It can act as a benzylating agent under certain conditions, although this is less common than its use as a carboxylating or acylating agent. More frequently, it serves as a precursor for the introduction of the N-carboxybenzyl (Cbz or Z) protecting group, a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry. The imidazole leaving group is a good leaving group, facilitating the transfer of the benzyloxycarbonyl group to a nucleophile.

Furthermore, compounds like perfluorophenyl 1-benzyl-1H-imidazole-4-carboxylate are noted for their enhanced stability and reactivity due to the fluorinated phenyl group, making them valuable in medicinal chemistry and materials science for the synthesis of advanced pharmaceuticals and polymers. chemimpex.com The general class of 1-benzylimidazole (B160759) compounds are also known to be valuable as curing agents and promoters for polyepoxy resins. google.com

Current Research Landscape and Future Methodological Challenges in Imidazole Synthesis

The synthesis of imidazoles remains an active and evolving area of research, driven by the continuous demand for novel imidazole-containing compounds in various scientific fields. irjmets.comrsc.orgresearchgate.netresearchgate.net

Current Research Landscape:

Modern research in imidazole synthesis is heavily focused on the development of more efficient, sustainable, and regioselective methods. numberanalytics.comrsc.orgresearchgate.net Key trends include:

Green Chemistry Approaches: There is a significant push towards environmentally friendly synthetic protocols. This includes the use of microwave irradiation, ultrasound irradiation, and ball milling to accelerate reactions and reduce the need for harsh solvents and reagents. derpharmachemica.comresearchgate.net Solvent-free reactions and the use of greener solvents like water are also gaining prominence. biomedres.usresearchgate.net

Catalytic Methods: The use of catalysts, particularly transition metals like copper and palladium, has greatly improved the efficiency and selectivity of imidazole synthesis. numberanalytics.comrsc.org N-arylimidazole derivatives, for example, can be synthesized in high yields using palladium nanoparticles as a recoverable catalyst. biomedres.us

Multi-component Reactions: One-pot, multi-component reactions are highly sought after as they allow for the rapid assembly of complex imidazole structures from simple starting materials in a single step, increasing efficiency and reducing waste. organic-chemistry.org

Functionalization of Pre-existing Imidazole Rings: A significant portion of current research is dedicated to the development of novel methods for the direct functionalization of the imidazole ring, including C-H activation and radical cyclization reactions. beilstein-journals.orgacs.orgyoutube.com This allows for the late-stage modification of complex molecules containing an imidazole core.

Future Methodological Challenges:

Despite the significant progress, several challenges remain in the field of imidazole synthesis:

Regiocontrol: Achieving high regioselectivity in the synthesis of substituted imidazoles, especially for multi-substituted derivatives, can be challenging. rsc.orgrsc.org Developing methods that allow for the precise and predictable installation of substituents at specific positions on the imidazole ring is a key objective.

Substrate Scope and Functional Group Tolerance: Many existing methods for imidazole synthesis have limitations in terms of the types of starting materials that can be used and the functional groups that are tolerated. rsc.orgrsc.org Expanding the substrate scope to include a wider range of functional groups is crucial for the synthesis of complex and diverse imidazole libraries.

Synthesis of Fused and Polycyclic Imidazoles: The synthesis of more complex, ring-fused imidazole systems presents unique challenges. acs.org Developing efficient and divergent strategies for the construction of these intricate architectures is an ongoing area of research.

Sustainable and Economical Processes: While green chemistry approaches are being developed, there is a continuous need for more sustainable and economically viable synthetic methods that can be readily scaled up for industrial applications. derpharmachemica.comirjmets.com This includes the use of renewable starting materials and the development of highly efficient and recyclable catalysts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B12497886 Benzyl 1H-imidazole-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl imidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(13-7-6-12-9-13)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELVGBLTIYSHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of Benzyl 1h Imidazole 1 Carboxylate

Mechanistic Investigations of Amidation and Esterification Reactions.enamine.net,researchgate.net

Benzyl (B1604629) 1H-imidazole-1-carboxylate and related imidazole (B134444) carbamates serve as effective reagents for the amidation and esterification of carboxylic acids. enamine.netresearchgate.net The general mechanism involves the activation of a carboxylic acid by the imidazole-based reagent. This process is believed to proceed through an initial reaction between the carboxylic acid and the carbamate (B1207046) to form a highly reactive acyl-imidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester, respectively. The imidazole moiety functions as an excellent leaving group, driving the reaction forward.

A plausible mechanism, analogous to reactions involving 1,1'-carbonyldiimidazole (B1668759) (CDI), starts with the activation of a carboxyl group. researchgate.net This activated species is highly electrophilic and readily reacts with nucleophiles like amines or alcohols to form the final amide or ester product. researchgate.net

Role as a Chemoselective Acylation Reagent.enamine.net

A key feature of imidazole carbamates, including the benzyl derivative, is their ability to act as chemoselective acylation reagents. enamine.net They are particularly effective for the esterification of carboxylic acids in the presence of other sensitive functional groups. This selectivity allows for late-stage functionalization of complex molecules where traditional methods might fail or require extensive use of protecting groups. enamine.net For instance, these reagents can selectively esterify carboxylic acids with minimal impact on other functionalities. enamine.net However, substrates with highly acidic phenols may impede the esterification process. enamine.net

Table 1: Reactivity of Imidazole Carbamates

Nucleophile Reactivity with Carbonylimidazole Reagents Product
Carboxylic Acids High Activated Acyl-Imidazolium Intermediate
Amines High (with activated acid) Amides
Alcohols High (with activated acid) Esters
Acidic Phenols Can be problematic May impede desired reaction

This table summarizes the general reactivity of imidazole carbamates with various nucleophiles as discussed in the literature. enamine.netresearchgate.net

Nucleophilic Reactivity of the Imidazole Nitrogen.researchgate.net,nih.gov

The imidazole ring contains two nitrogen atoms with distinct electronic properties. The nitrogen at the 3-position is generally considered more reactive towards electrophiles due to the availability of its lone pair of electrons. nih.gov However, studies comparing imidazoles to other amines have shown that they are significantly less nucleophilic. researchgate.net For example, the nucleophilicity of imidazole is lower than that of pyridine (B92270) and significantly lower than amines like DMAP (4-dimethylaminopyridine). researchgate.net This reduced nucleophilicity is attributed to higher reorganization energies required for the reaction of imidazoles with electrophiles. researchgate.net In the context of Benzyl 1H-imidazole-1-carboxylate, the N-1 nitrogen is part of the carbamate group, and its nucleophilicity is directed towards the activation of carboxylic acids, while the N-3 nitrogen's nucleophilicity is key to its role in subsequent catalytic cycles or intramolecular reactions. mdpi.com

Electrophilic Character of the Carbonyl Center.libretexts.org,researchgate.net

The carbonyl carbon within the carboxylate group of this compound is a key electrophilic center. While carboxyl groups are generally less reactive electrophiles than carbonyl groups (like ketones or aldehydes), the attachment of the imidazole ring creates a good leaving group. libretexts.org Upon reaction with a carboxylic acid, an O-acylisourea-like intermediate is formed, which possesses a highly electrophilic carbonyl carbon. researchgate.net This enhanced electrophilicity makes it highly susceptible to nucleophilic attack by alcohols or amines, facilitating the transfer of the acyl group and leading to the formation of esters or amides. researchgate.net

Decarboxylation Pathways and Derivatives.organic-chemistry.org

Imidazole carboxylates can participate in decarboxylation reactions, particularly when the structure allows for stabilization of the resulting intermediate. While direct decarboxylation of this compound is not a commonly cited pathway, related compounds offer insight. For instance, malonic acid derivatives undergo mild decarboxylation when treated with N,N'-carbonyldiimidazole (CDI). organic-chemistry.org This process generates a carbonyl imidazole intermediate, which can then be trapped by various nucleophiles. organic-chemistry.org This suggests that the imidazole-1-carboxylate moiety can act as a leaving group in decarboxylative processes, especially if the resulting carbanion is stabilized. researchgate.net Such decarboxylative functionalizations can lead to a diverse range of derivatives, including amides, esters, or other carboxylic acids in one-pot procedures. organic-chemistry.org

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Moieties.nih.gov,uobabylon.edu.iq

The compound features two aromatic systems: the benzyl ring and the imidazole ring.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for attack by a nucleophile. libretexts.orgyoutube.com The benzyl group in this compound is unsubstituted and therefore not activated towards SNAr. The imidazole ring itself is an electron-rich heterocycle, which makes it generally resistant to nucleophilic attack unless significantly activated. nih.govresearchgate.net Therefore, nucleophilic substitution on either aromatic moiety under standard SNAr conditions is unlikely.

Electrophilic Aromatic Substitution (EAS): Both aromatic rings can potentially undergo electrophilic substitution.

Imidazole Ring: Imidazole is more susceptible to electrophilic attack than pyrazole, with substitution favoring the 4 or 5-positions due to the formation of a more stable intermediate. uobabylon.edu.iq Common electrophilic substitution reactions for imidazole include nitration, sulfonation, and halogenation. uobabylon.edu.iq The presence of the benzyl and carboxylate groups on N-1 would influence the regioselectivity and rate of these reactions.

Benzyl Ring: The benzene (B151609) ring of the benzyl group can undergo all the classic electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation and acylation). masterorganicchemistry.com The N-CH2- link to the imidazole is an activating, ortho-, para-directing group, which would facilitate substitution on the benzyl ring.

Redox Reactivity of Imidazole Carboxylate Systems.rsc.org,rsc.org

The redox behavior of imidazole systems has been explored in various contexts. The imidazole ring can undergo oxidation, particularly under atmospheric conditions initiated by radicals like hydroxyl radicals (•OH). rsc.org This process typically involves the addition of the radical to the carbon atoms of the ring, leading to a cascade of reactions and potentially ring-opening products. rsc.org

Furthermore, imidazole moieties can be incorporated into larger molecular frameworks to modulate redox properties. For example, a benzoquinone derivative fused with two imidazole rings has been studied as an anolyte in aqueous redox flow batteries. rsc.org This hybrid molecule demonstrated a reversible two-electron redox wave, highlighting the ability of the imidazole system to participate in stable electron transfer processes. rsc.org While specific studies on the electrochemical properties of this compound are not prevalent, the inherent reactivity of the imidazole core suggests it can be a target for both oxidative and reductive transformations under appropriate conditions.

Advanced Spectroscopic and Structural Characterization Methodologies for Benzyl 1h Imidazole 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of Benzyl (B1604629) 1H-imidazole-1-carboxylate, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H-NMR) spectroscopy reveals the number of different types of protons and their neighboring environments. In the ¹H-NMR spectrum of Benzyl 1H-imidazole-1-carboxylate, distinct signals corresponding to the protons of the benzyl and imidazole (B134444) moieties are observed.

The benzylic protons (CH₂) typically appear as a singlet around 5.39-5.42 ppm. rsc.orgarkat-usa.org The protons of the phenyl group resonate in the aromatic region, generally as a multiplet between 7.31 and 7.46 ppm. rsc.orgarkat-usa.org The protons on the imidazole ring exhibit characteristic shifts. The proton at the C2 position (NCHN) is the most deshielded, appearing as a singlet at approximately 8.14-8.15 ppm. rsc.orgarkat-usa.org The other two imidazole protons appear as distinct signals, for instance, as doublets around 7.04-7.06 ppm and 7.11 ppm. rsc.orgarkat-usa.org

Table 1: ¹H-NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ) in ppm Multiplicity Reference
Imidazole H-2 8.14 - 8.15 s rsc.orgarkat-usa.org
Phenyl H 7.31 - 7.46 m rsc.orgarkat-usa.org
Imidazole H-5 7.11 d rsc.org
Imidazole H-4 7.04 - 7.06 d rsc.orgarkat-usa.org
Benzyl CH₂ 5.39 - 5.42 s rsc.orgarkat-usa.org

s = singlet, d = doublet, m = multiplet. Spectra recorded in CDCl₃.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate (B1207046) group is a key diagnostic signal, typically found around 148.59 ppm. arkat-usa.org The carbons of the benzyl group and the imidazole ring also show characteristic resonances. The benzylic carbon (CH₂) appears at approximately 69.83 ppm. arkat-usa.org The aromatic carbons of the phenyl ring and the imidazole ring resonate in the range of 117.14 to 137.14 ppm. arkat-usa.org

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ) in ppm Reference
C=O (Carbamate) 148.59 arkat-usa.org
Aromatic/Imidazole C 117.14 - 137.14 arkat-usa.org
Benzyl CH₂ 69.83 arkat-usa.org

Spectra recorded in CDCl₃.

While ¹H and ¹³C-NMR provide fundamental structural information, advanced techniques like Correlation Spectroscopy (COSY) can be employed to establish connectivity between protons. A COSY spectrum would show correlations between adjacent protons, confirming the coupling relationships observed in the ¹H-NMR spectrum and further solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insights into its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₁H₁₀N₂O₂), the calculated exact mass is 202.0742 g/mol . Experimental values obtained via electrospray ionization (ESI) often show the protonated molecule [M+H]⁺ at m/z 203.08. arkat-usa.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The most prominent absorption band in the IR spectrum is due to the stretching vibration of the carbonyl group (C=O) in the carbamate linkage, which typically appears in the region of 1680-1750 cm⁻¹. Other significant absorptions include those for C-H bonds in the aromatic and aliphatic regions, and C-N and C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl and imidazole chromophores in this compound gives rise to characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the aromatic rings. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Analysis of 1-Benzyl-1H-benzimidazole revealed a monoclinic crystal system with specific unit cell dimensions (a = 6.2265 Å, b = 8.1740 Å, c = 20.975 Å, β = 97.839°) nih.gov. This level of detail, generated by X-ray diffraction, forms the foundation for a comprehensive understanding of the molecule's solid-state form.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise measurement of bond lengths, angles, and dihedral angles confirms the covalent framework of the molecule and reveals subtle electronic and steric effects. The bond lengths and angles within the imidazole moiety of this compound are expected to align with those established for the parent 1H-imidazole and its derivatives nist.gov. Studies on analogous benzimidazole (B57391) structures confirm that the bond distances and angles are typically within normal ranges semanticscholar.org. For instance, the N1–C2 and N2–C2 bond distances in a related derivative were found to be 1.356(4) Å and 1.325(4) Å, respectively semanticscholar.org. The dihedral angle, which describes the rotation around a bond, is crucial for understanding the molecule's three-dimensional shape.

Table 1: Expected Bond Parameters for this compound

ParameterAtoms InvolvedExpected ValueReference
Bond LengthN1-C5~1.382 Å nist.gov
Bond LengthN1-C2~1.356 Å semanticscholar.org
Bond LengthN3-C2~1.325 Å semanticscholar.org
Bond LengthN3-C4~1.377 Å nist.gov
Bond LengthC4-C5~1.364 Å nist.gov
Bond AngleC5-N1-C2~107°N/A
Dihedral AngleImidazole Ring - Benzyl Ring~85.77° nih.gov

Conformational Analysis in Crystalline State

In the crystalline state, the molecule adopts a specific, low-energy conformation. A key feature of this conformation is the spatial relationship between the imidazole and benzyl rings. In the closely related 1-Benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is 85.77 (4)°, indicating that the two rings are oriented nearly perpendicular to each other nih.gov. This twisted conformation is likely adopted to minimize steric hindrance between the hydrogens of the two aromatic systems, a feature that would be expected to persist in this compound.

Intermolecular Interactions and Crystal Packing

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionReference
C—H···N Hydrogen BondsA hydrogen atom on a benzyl ring interacts with a nitrogen atom of the imidazole ring on an adjacent molecule, linking molecules into chains. nih.gov
C—H···π InteractionsA hydrogen atom on one molecule interacts with the electron cloud of an aromatic (benzyl or imidazole) ring of a neighboring molecule. nih.gov
π-π InteractionsStacking interactions between the aromatic rings of adjacent molecules, which can further stabilize the crystal packing. semanticscholar.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are standard techniques used in the analysis of imidazole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture with high resolution and sensitivity. For compounds like this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable. This approach uses a non-polar stationary phase and a polar mobile phase. An analysis of the related compound 1,1'-Carbonylbis(1H-imidazole) demonstrates a successful separation using a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as a modifier sielc.com. For mass spectrometry (MS) detection, formic acid is often substituted for phosphoric acid sielc.com.

Table 3: Representative HPLC Conditions

ParameterConditionReference
TechniqueReverse-Phase (RP) HPLC sielc.com
Stationary Phase (Column)C18 (e.g., Newcrom R1) sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water sielc.com
ModifierPhosphoric acid or Formic acid sielc.com

Thin Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. For imidazole-based compounds, TLC is routinely employed nih.gov. The stationary phase is typically a thin layer of silica (B1680970) gel on a plate (e.g., silica gel 60-F plates) mdpi.com. The sample is spotted on the plate, which is then developed in a sealed chamber with a solvent system (mobile phase), often a mixture of ethyl acetate (B1210297) and hexanes mdpi.com. After development, the separated spots are visualized, commonly by UV fluorescence quenching or by staining with a chemical reagent such as anisaldehyde mdpi.com. TLC analysis is effective for confirming the consumption of starting materials during a synthesis nih.gov.

Table 4: Typical TLC Conditions

ParameterConditionReference
Stationary PhaseSilica gel 60-F plates mdpi.com
Mobile Phase (Eluent)Mixture of Ethyl Acetate (EtOAc) and Hexanes mdpi.com
VisualizationUV fluorescence quenching, Anisaldehyde stain mdpi.com

Computational Chemistry and Theoretical Studies of Benzyl 1h Imidazole 1 Carboxylate

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

No published data is available for the DFT calculations of Benzyl (B1604629) 1H-imidazole-1-carboxylate.

Equilibrium Geometries and Vibrational Frequencies

Specific equilibrium geometry parameters (bond lengths and angles) and calculated vibrational frequencies for Benzyl 1H-imidazole-1-carboxylate are not found in the current scientific literature.

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound have not been reported.

Electrostatic Potential Surface (MEP) Analysis

An MEP analysis, which identifies sites for electrophilic and nucleophilic attack, has not been published for this compound.

Molecular Descriptors and Quantum Chemical Reactivity Indices

Chemical Hardness and Softness

Calculated values for chemical hardness and softness, which describe the molecule's resistance to deformation of its electron cloud, are unavailable.

Electrophilicity and Nucleophilicity Indices

Specific values for the electrophilicity and nucleophilicity indices for this compound have not been determined in published studies.

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These theoretical spectra are invaluable for interpreting experimental data and understanding the electronic and vibrational properties of the compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). semanticscholar.org These calculations provide the vibrational frequencies and corresponding intensities of the molecule in its ground state. By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching, bending, and wagging of particular bonds within the molecule. For instance, characteristic frequencies for the C=O stretching of the carboxylate group, the C-N stretching of the imidazole (B134444) ring, and the aromatic C-H stretching of the benzyl group can be precisely predicted. Studies on similar benzimidazole (B57391) derivatives have shown good agreement between computed and experimentally determined vibrational frequencies. acs.org

UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) region are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations can elucidate the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of its aromatic rings and carbonyl group. Computational studies on imidazole derivatives have demonstrated that TD-DFT can accurately predict absorption features, including the influence of solvent effects on the spectra. mdpi.com

Below is an illustrative table of theoretically predicted spectroscopic data for this compound, based on typical results from DFT and TD-DFT calculations for analogous compounds.

Spectroscopic ParameterPredicted ValueAssignment
IR Frequency (cm⁻¹)~1750-1730C=O stretching (carboxylate)
IR Frequency (cm⁻¹)~1550-1450C=N and C=C stretching (imidazole and benzyl rings)
IR Frequency (cm⁻¹)~3100-3000Aromatic C-H stretching
UV-Vis λmax (nm)~260-280π→π* transition (aromatic systems)
UV-Vis λmax (nm)~210-230n→π* transition (carboxylate)

Nonlinear Optical (NLO) Properties Theoretical Investigations

Nonlinear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, such as optical switching and frequency conversion. nih.gov Computational chemistry offers a route to predict the NLO properties of molecules, thereby guiding the design of new materials. The NLO response of a molecule is primarily determined by its hyperpolarizability (β).

Theoretical investigations of the NLO properties of this compound would involve calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. researchgate.net The presence of a donor-π-acceptor (D-π-A) framework within a molecule can lead to enhanced NLO properties. nih.gov In this compound, the imidazole ring can act as a π-conjugated bridge connecting the benzyl group and the carboxylate group, potentially giving rise to intramolecular charge transfer and a significant NLO response.

Computational studies on other imidazole derivatives have shown that these compounds can exhibit promising NLO behavior. researchgate.netrdmodernresearch.com The theoretical calculations can also explore the effect of different substituents on the NLO properties, providing a strategy for optimizing the molecular structure for a larger hyperpolarizability.

The table below presents hypothetical NLO data for this compound, derived from computational studies on similar organic molecules.

NLO ParameterTheoretical Value (a.u.)Significance
Dipole Moment (μ)Calculated valueIndicates the asymmetry of charge distribution.
Polarizability (α)Calculated valueMeasures the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β)Calculated valueQuantifies the second-order NLO response.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states.

The formation of this compound likely proceeds through the acylation of imidazole with benzyl chloroformate. Computational studies can model this reaction to determine the most probable pathway. This involves locating the transition state structure for the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of benzyl chloroformate. youtube.com The calculated activation energy for this transition state provides a quantitative measure of the reaction's feasibility.

Furthermore, the subsequent reactions of this compound, such as its hydrolysis or reactions with other nucleophiles, can be investigated. nih.govnih.gov For instance, the hydrolysis of N-acyl imidazoles is a well-studied process, and computational methods can be used to compare a stepwise mechanism, involving a tetrahedral intermediate, with a concerted mechanism. researchgate.net These studies can also explore the influence of solvents and catalysts on the reaction rates by calculating the energies of the species involved in different environments. rsc.org Understanding the stability of intermediates and the energy barriers of transition states is fundamental to controlling the outcome of these chemical transformations. uchicago.eduresearchgate.net

Applications of Benzyl 1h Imidazole 1 Carboxylate in Advanced Organic Synthesis

Strategic Use as a Carboxylic Acid Activating Agent

The imidazole-1-carboxylate moiety within Benzyl (B1604629) 1H-imidazole-1-carboxylate renders it an effective activating agent for carboxylic acids. This activation is crucial for facilitating the formation of amide and ester bonds, which are fundamental linkages in a vast array of organic molecules, including pharmaceuticals and natural products. The activation process typically involves the reaction of a carboxylic acid with Benzyl 1H-imidazole-1-carboxylate to form a highly reactive acylimidazolide intermediate. This intermediate is then susceptible to nucleophilic attack by amines or alcohols, leading to the formation of the desired amide or ester with high efficiency. The benzyl group can influence the reactivity and stability of the activating agent and can be cleaved under specific conditions if required.

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the imidazole (B134444) ring and the carboxylate group in this compound makes it a valuable precursor for the synthesis of a variety of complex heterocyclic structures. Its application spans from the formation of substituted imidazoles and benzimidazoles to its incorporation into more elaborate polycyclic and fused ring systems.

Formation of Substituted Imidazoles and Benzimidazoles

This compound serves as a versatile starting material for the synthesis of N-substituted imidazoles. The benzyl group can be readily introduced onto the imidazole nitrogen, and subsequent manipulations of the carboxylate group can lead to a diverse range of substituted imidazole derivatives. For instance, the carboxylate can be converted into amides, esters, or other functional groups, providing a handle for further synthetic transformations.

In the realm of benzimidazole (B57391) synthesis, derivatives of this compound are employed in multi-component reactions to construct the benzimidazole scaffold. For example, in copper-catalyzed reactions, the imidazole nitrogen can act as a nucleophile, participating in cyclization cascades to form 1,2-substituted benzimidazoles. chemimpex.com These methodologies are significant as the benzimidazole motif is a core structure in many biologically active compounds. nih.gov

Incorporation into Polycyclic and Fused Ring Systems

The reactivity of the imidazole core of this compound and its derivatives allows for their incorporation into more complex polycyclic and fused ring systems. These intricate molecular architectures are often found in natural products and medicinally important compounds. One notable example is the synthesis of imidazole-fused 1,4-benzoxazepines, where a benzimidazole derivative undergoes base-mediated cyclization to form the fused heterocyclic system. acs.org Such strategies highlight the utility of imidazole-based building blocks in constructing diverse and complex molecular scaffolds. The ability to forge new rings onto the imidazole core opens up avenues for the creation of novel chemical entities with unique three-dimensional structures.

Intermediate for the Preparation of Specialty Chemicals

This compound is a valuable intermediate in the synthesis of specialty chemicals, which are compounds produced for specific applications and often possess unique properties. Its utility is particularly evident in the preparation of fluorinated organic compounds and in the generation of diverse chemical libraries for drug discovery.

Precursors for Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound derivatives serve as precursors for the synthesis of fluorinated heterocyclic compounds. For instance, Perfluorophenyl 1-Benzyl-1H-imidazole-4-carboxylate is a commercially available compound that incorporates a highly fluorinated phenyl group. chemimpex.com This compound can be used as a building block to introduce a fluorinated moiety into a target molecule. Furthermore, the synthesis of various fluorinated benzimidazoles often starts from fluorinated anilines, which can be cyclized with derivatives of carboxylic acids, a role that can be fulfilled by activated forms of imidazole-1-carboxylates. journalofchemistry.orgmdpi.com The development of radiolabeled fluorinated compounds, such as those for PET imaging, also utilizes precursors that can be derived from functionalized imidazoles. nih.gov

Building Blocks for Scaffold Diversification in Chemical Libraries

In modern drug discovery, the generation of chemical libraries with high structural diversity is paramount for identifying new lead compounds. Benzimidazole-containing scaffolds are recognized as "privileged structures" due to their frequent occurrence in bioactive molecules. nih.gov this compound and its derivatives are valuable building blocks for the diversification of these scaffolds. By varying the substituents on the benzyl group and by transforming the carboxylate function, a multitude of analogues can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the benzimidazole core, facilitating the optimization of biological activity and other drug-like properties. The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives with antimicrobial and anticancer activities exemplifies this strategy, where diversification at multiple positions of the benzimidazole ring leads to potent compounds. nih.gov

Based on the current research findings, there is limited specific information available regarding the direct catalytic applications or ligand design potential of this compound. Scientific literature primarily focuses on the synthesis and biological activities of its derivatives rather than its standalone use in catalysis.

However, the core imidazole structure within this compound is a well-established motif in the design of ligands for various catalytic processes. The nitrogen atoms in the imidazole ring can act as effective coordination sites for a wide range of transition metals. The benzyl carboxylate group attached to the N-1 position can influence the electronic properties and steric hindrance of the imidazole ring, which are critical factors in ligand design and catalyst performance.

While direct examples are not prominent in the literature for the title compound, related imidazole-containing molecules have been explored as ligands. For instance, derivatives such as 1-benzyl-1H-imidazole-5-carboxamide have been synthesized and studied, although their primary application has been in the field of medicinal chemistry as TGR5 agonists. nih.gov The synthetic methodologies used for these derivatives often involve the core this compound structure as a precursor or a related intermediate.

The potential for this compound in ligand design could be realized through several hypothetical pathways:

N-heterocyclic Carbene (NHC) Precursors: The imidazole ring is the parent structure for N-heterocyclic carbenes (NHCs), a powerful class of ligands in modern catalysis. While the carboxylate group would need to be removed or modified, the fundamental structure suggests its potential as a precursor for novel NHC ligands.

Metal Complexation: The nitrogen atoms of the imidazole ring could directly coordinate with metal centers to form catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The benzyl carboxylate group could sterically and electronically tune the catalytic activity and selectivity.

Further research is required to explore and establish the catalytic applications and ligand design potential of this compound.

Future Research Directions and Methodological Innovations in Benzyl 1h Imidazole 1 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to Benzyl (B1604629) 1H-imidazole-1-carboxylate and related structures is a key area of future research. Traditional methods for the synthesis of imidazole (B134444) derivatives often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. asianpubs.org Future efforts will likely focus on the adoption of green chemistry principles to mitigate these drawbacks.

One promising approach is the utilization of microwave-assisted synthesis. This technique has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of 1H-benzimidazole derivatives. nih.gov The application of microwave irradiation to the synthesis of Benzyl 1H-imidazole-1-carboxylate could offer a more sustainable alternative to conventional heating methods. nih.gov

Another avenue of exploration is the use of nanocatalysts. For instance, zinc oxide nanoparticles (ZnO-NPs) have been successfully employed in the cyclocondensation reaction to form benzimidazole (B57391) derivatives, offering advantages such as high yields, shorter reaction times, and catalyst recyclability. nih.gov Research into novel nanocatalysts for the synthesis of this compound could lead to more efficient and sustainable processes.

Furthermore, solvent-free reaction conditions present a significant opportunity for greening the synthesis of imidazole derivatives. asianpubs.org One-pot, solvent-free methods have been developed for the synthesis of some imidazole compounds, demonstrating high efficiency and ease of product separation. asianpubs.org Adapting these methodologies to the synthesis of this compound would be a significant step towards a more sustainable chemical industry. A modified procedure for preparing thienyl-substituted imidazolines using N-bromosuccinimide (NBS) in dichloromethane (B109758) (DCM) has also been reported, yielding good results. researchgate.net

The development of processes that utilize readily available and non-toxic starting materials is also crucial. For example, a process for preparing 1-benzylimidazole (B160759) compounds involves reacting a 1-unsubstituted imidazole compound with benzyl alcohol in the presence of a carboxylic acid or its derivatives, which avoids the use of lacrimatory and difficult-to-handle benzyl chloride. google.com

Synthetic MethodKey AdvantagesPotential for this compound
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced energy consumption. nih.govCould offer a more sustainable and efficient route.
Nanocatalysis (e.g., ZnO-NPs)High yields, short reaction times, recyclable catalyst. nih.govPotential for developing novel, highly efficient catalytic systems.
Solvent-Free ReactionsHigh efficiency, easy separation, environmentally friendly. asianpubs.orgCould significantly reduce waste and environmental impact.
Alternative ReagentsAvoids toxic and difficult-to-handle chemicals. google.comEnhances safety and sustainability of the synthesis process.

Advanced Understanding of Structure-Reactivity Relationships in Chemical Transformations

A deeper understanding of the relationship between the molecular structure of this compound derivatives and their reactivity is fundamental for designing new chemical transformations and optimizing existing ones. Future research in this area will likely focus on systematic studies of how substituent effects and stereochemistry influence reaction outcomes.

For instance, structure-activity relationship (SAR) studies on related imidazole compounds have revealed that the nature of substituents on the imidazole and benzyl rings can significantly impact their biological activity. nih.govnih.gov In one study, modifications to the benzylic position of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles demonstrated that the substituent and chirality at the carbon bridge play a crucial role in determining their adrenoceptor activity and selectivity. nih.gov Similarly, the design and synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists showed that specific substitutions are key to their potent activity. nih.gov

These principles can be extended to understand the chemical reactivity of this compound. By systematically varying the electronic and steric properties of substituents on both the benzyl and imidazole moieties, researchers can map out reactivity trends. This knowledge is invaluable for predicting the behavior of these molecules in various chemical reactions and for designing derivatives with tailored reactivity for specific applications.

Computational methods, particularly Density Functional Theory (DFT), will play an increasingly important role in elucidating these structure-reactivity relationships. DFT calculations can provide insights into the geometric and electronic structures of molecules, helping to rationalize experimentally observed reactivity. For example, DFT studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have been used to predict their molecular geometries and reactive properties. biointerfaceresearch.com

Structural FeatureImpact on Reactivity/ActivityRelevant Research
Substituents on Benzyl RingInfluences electronic and steric properties, affecting reaction rates and pathways.SAR studies on related imidazole compounds. nih.gov
Substituents on Imidazole RingAlters the nucleophilicity and basicity of the imidazole nitrogen atoms.SAR studies on related imidazole compounds. nih.gov
ChiralityCan lead to stereoselective reactions and differential biological activity.Study on benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles. nih.gov

Exploration of Novel Chemical Transformations and Reaction Discovery

The unique structural features of this compound make it a versatile platform for discovering and developing novel chemical transformations. The presence of the imidazole ring, the benzyl group, and the carboxylate functionality offers multiple sites for chemical modification.

Future research could explore the use of this compound as a precursor for the synthesis of more complex heterocyclic systems. For example, the imidazole ring can participate in various cycloaddition and annulation reactions to construct fused bicyclic and polycyclic frameworks. The development of new catalytic systems will be crucial for enabling these transformations.

The benzyl group can also be a handle for a variety of reactions. For instance, C-H activation methodologies could be employed to functionalize the benzylic position or the aromatic ring, providing access to a wide range of derivatives that would be difficult to synthesize using traditional methods.

Furthermore, the carboxylate group can be transformed into other functional groups, such as amides, esters, and aldehydes, opening up avenues for further diversification. chemicalbook.comchemicalbook.com For example, the synthesis of N-benzyl-1H-imidazole-1-carboxamide has been reported, showcasing the reactivity of the carboxylate moiety. chemicalbook.com The synthesis of various 1-benzyl-1H-imidazole-carbaldehydes also demonstrates the potential for functional group interconversion. chemicalbook.comsigmaaldrich.combldpharm.comsigmaaldrich.com

The discovery of entirely new reactions involving this compound is another exciting prospect. This could involve exploring its reactivity with unconventional reagents or under novel reaction conditions, such as photoredox catalysis or electrosynthesis. These innovative approaches could lead to the development of highly efficient and selective methods for the synthesis of valuable imidazole-containing molecules.

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the way chemical research is conducted. In the context of this compound chemistry, this integration can lead to a more rational and predictive approach to synthesis.

Computational tools, such as DFT and molecular dynamics simulations, can be used to model reaction mechanisms, predict reaction outcomes, and screen for optimal reaction conditions. biointerfaceresearch.commdpi.com This in silico approach can significantly reduce the amount of time and resources required for experimental work by guiding the design of experiments and prioritizing the most promising synthetic routes. mdpi.com For example, computational studies have been used to predict the properties of N-functionalized imidazole compounds, with calculated densities showing good agreement with experimental data. mdpi.comresearchgate.net

Machine learning and artificial intelligence are also emerging as powerful tools for predictive synthesis. By training algorithms on large datasets of chemical reactions, it is possible to develop models that can predict the products of a given reaction with high accuracy. These models can be used to explore the vast chemical space of possible reactions involving this compound and to identify novel and efficient synthetic pathways.

The successful integration of computational and experimental methodologies requires a close collaboration between computational and synthetic chemists. Experimental data is essential for validating and refining computational models, while computational predictions can provide valuable guidance for experimental design. This iterative cycle of prediction and experimentation is key to accelerating the pace of discovery in chemical synthesis.

Potential for Development in Functional Materials and Optoelectronic Applications

The unique electronic and structural properties of imidazole-based compounds make them attractive candidates for applications in functional materials and optoelectronics. The imidazole ring is an electron-rich heterocycle that can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can be exploited to construct self-assembling materials with well-defined structures and properties.

The adaptability of the imidazole ring allows for the easy incorporation of functional groups, which can be used to tune the optical and electronic properties of the resulting materials. biointerfaceresearch.com For example, imidazole derivatives have been explored for their potential as non-linear optical (NLO) materials. biointerfaceresearch.com The ability to covalently link imidazole-based NLO chromophores into polymers has led to the development of NLO polymers. biointerfaceresearch.com

Future research in this area could focus on the design and synthesis of novel this compound derivatives with tailored properties for specific applications. For instance, by incorporating fluorescent moieties into the molecule, it may be possible to develop new fluorescent probes for biological imaging or chemical sensing.

Furthermore, the ability of imidazole derivatives to coordinate with metal ions suggests their potential use in the development of metal-organic frameworks (MOFs) and other coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and drug delivery.

The exploration of this compound and its derivatives in the field of functional materials and optoelectronics is still in its early stages, but the potential for significant advancements is high. A multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and physics, will be essential for unlocking the full potential of these versatile molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.